molecular formula C17H44O3Si4 B060878 Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]- CAS No. 187593-69-7

Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-

Cat. No.: B060878
CAS No.: 187593-69-7
M. Wt: 408.9 g/mol
InChI Key: VRFCOIJWJMSSBP-UHFFFAOYSA-N
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Description

Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]- is an organosilicon compound known for its unique structural properties and applications. This compound features a trisiloxane backbone with hexamethyl and octyl groups, along with a trimethylsilyl-oxy substituent. It is widely used in various industrial and scientific applications due to its surface-active properties and chemical stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]- typically involves the hydrosilylation reaction. This process includes the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond, often catalyzed by platinum-based catalysts. The reaction conditions usually require moderate temperatures (50-100°C) and an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow reactors to ensure consistent quality and yield. The process starts with the preparation of the trisiloxane backbone, followed by the introduction of hexamethyl and octyl groups through controlled hydrosilylation. The final step involves the addition of the trimethylsilyl-oxy group, often using chlorosilanes as intermediates.

Types of Reactions:

    Oxidation: Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]- can undergo oxidation reactions, typically forming silanols or siloxane bonds.

    Reduction: Reduction reactions are less common but can occur under specific conditions, often leading to the cleavage of the siloxane bonds.

    Substitution: This compound can participate in substitution reactions, where the trimethylsilyl-oxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, ozone, or peracids.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenated silanes or alkoxysilanes.

Major Products Formed:

    Oxidation: Silanols, siloxane dimers, or higher oligomers.

    Reduction: Simplified siloxane structures.

    Substitution: Various functionalized siloxanes depending on the substituent introduced.

Scientific Research Applications

Chemistry: Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]- is used as a surfactant in chemical reactions to enhance the solubility of reactants and improve reaction kinetics. It is also employed in the synthesis of advanced materials, such as silicone-based polymers and resins.

Biology and Medicine: In biological research, this compound is utilized for its biocompatibility and low toxicity. It serves as a component in drug delivery systems, where it helps in the formulation of hydrophobic drugs. Additionally, it is used in the development of biomedical devices and coatings due to its anti-fouling properties.

Industry: Industrially, this compound is a key ingredient in the formulation of personal care products, including shampoos, conditioners, and skin care products, due to its ability to reduce surface tension and improve spreadability. It is also used in agricultural applications as a wetting agent to enhance the efficacy of pesticides and herbicides.

Mechanism of Action

The mechanism of action of Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]- primarily involves its ability to reduce surface tension. This property allows it to spread evenly across surfaces, forming a thin film that can enhance the delivery of active ingredients in various applications. The molecular targets include hydrophobic surfaces and interfaces, where it interacts through van der Waals forces and hydrogen bonding.

Comparison with Similar Compounds

  • Trisiloxane, 1,1,1,5,5,5-hexamethyl-3,3-bis[(trimethylsilyl)oxy]-
  • Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-butyl-3-[(trimethylsilyl)oxy]-
  • Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-phenyl-3-[(trimethylsilyl)oxy]-

Comparison: Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]- is unique due to its octyl group, which imparts distinct hydrophobic characteristics compared to other trisiloxanes with shorter or aromatic substituents. This difference influences its solubility, surface activity, and compatibility with various solvents and substrates, making it particularly useful in applications requiring enhanced spreading and wetting properties.

Properties

IUPAC Name

trimethyl-[octyl-bis(trimethylsilyloxy)silyl]oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H44O3Si4/c1-11-12-13-14-15-16-17-24(18-21(2,3)4,19-22(5,6)7)20-23(8,9)10/h11-17H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFCOIJWJMSSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H44O3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431354
Record name Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187592-85-4
Record name Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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